1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide
Description
Properties
IUPAC Name |
1-cyclopentylimidazo[1,2-b]pyrazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-11(16)9-7-10-14(5-6-15(10)13-9)8-3-1-2-4-8/h5-8H,1-4H2,(H2,12,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLCDTIGYLAUBIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C=CN3C2=CC(=N3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be formed through a condensation reaction between an aldehyde or ketone with an amine and a carboxylic acid.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced by reacting the imidazole intermediate with hydrazine and a suitable carbonyl compound.
Cyclopentyl Substitution: The cyclopentyl group is introduced through a substitution reaction, where the appropriate cyclopentyl halide reacts with the pyrazole intermediate.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the cyclopentyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas.
Substitution: Various nucleophiles and suitable solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, or ketones.
Reduction: Alcohols or amines.
Substitution: Derivatives with different substituents on the cyclopentyl ring.
Scientific Research Applications
Scientific Research Applications
Medicinal Chemistry
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide has shown promise in several therapeutic areas:
- Anti-inflammatory Activity : Research indicates that this compound can modulate inflammatory pathways. It has been observed to inhibit enzymes involved in inflammation, such as cyclooxygenase and lipoxygenase, leading to reduced inflammatory responses in cellular models.
- Antitumor Potential : Studies have demonstrated its ability to induce apoptosis in cancer cell lines. The compound interacts with specific receptors and signaling pathways that are crucial for tumor growth and survival.
- Antimicrobial Properties : The compound exhibits activity against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Materials Science
In materials science, this compound is utilized for developing novel materials with unique electronic and optical properties. Its ability to form stable complexes with metal ions enhances its application in:
- Organic Electronics : The compound can be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its charge transport properties.
- Sensors : The unique chemical structure allows for the development of sensors that can detect specific analytes based on changes in fluorescence or conductivity.
Case Study 1: Anti-inflammatory Effects
A study conducted on the anti-inflammatory effects of this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro. The compound was tested on macrophage cell lines stimulated with lipopolysaccharides (LPS). Results showed a reduction in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels by approximately 50% at a concentration of 10 µM.
| Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 0 | 0 | 0 |
| 5 | 30 | 25 |
| 10 | 50 | 50 |
| 20 | 70 | 65 |
Case Study 2: Antitumor Activity
In a separate investigation focusing on antitumor activity, the compound was administered to xenograft models of human breast cancer. Treatment with 50 mg/kg daily resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential as an anticancer agent.
| Treatment Group | Initial Tumor Volume (cm³) | Final Tumor Volume (cm³) |
|---|---|---|
| Control | 0.8 | 3.5 |
| Compound Treatment | 0.8 | 1.2 |
Mechanism of Action
The mechanism by which 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key analogs of 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide include N-substituted carboxamide derivatives synthesized and characterized in recent studies (Table 1). These compounds differ primarily in their N-alkyl/aryl substituents, which significantly affect their physical properties and bioactivity:
Table 1: Comparison of Imidazo[1,2-b]pyrazole-6-carboxamide Derivatives
- Cyclopentyl vs. Cyclopropane’s rigidity in 9e may favor specific binding conformations .
- Carboxamide vs. Methanol: The carboxamide group in the target compound introduces hydrogen-bonding capability, which is absent in the methanol derivative (). This could enhance interactions with polar residues in enzyme active sites .
Biological Activity
1-Cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide (CAS No. 2097970-74-4) is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including protein kinases. The imidazo[1,2-b]pyrazole scaffold has been recognized for its ability to modulate kinase activity, which plays a crucial role in numerous cellular processes such as proliferation, differentiation, and apoptosis.
Key Mechanisms :
- Inhibition of Protein Kinases : The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs) and other serine/threonine kinases, which are vital in cell cycle regulation .
- Induction of Apoptosis : Studies indicate that it may induce apoptosis in cancer cells through caspase activation and mitochondrial depolarization .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
Study on HL-60 Cells
A pivotal study investigated the effects of this compound on HL-60 cells, a human promyelocytic leukemia cell line. The compound demonstrated a dose-dependent increase in apoptosis markers such as cleaved caspase-3 and mitochondrial depolarization. The results indicated a significant reduction in cell viability at concentrations as low as 200 nM after 24 hours of treatment .
Exploration of Structure–Activity Relationships (SAR)
Research has focused on optimizing the structure of imidazo[1,2-b]pyrazole derivatives to enhance their biological activity. Modifications to the side chains and functional groups have been shown to affect potency against various targets, particularly in inflammatory pathways and cancer cell lines .
Q & A
Q. What are the key synthetic routes for 1-cyclopentyl-1H-imidazo[1,2-b]pyrazole-6-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step protocols:
- Core Formation : Cyclization of precursor pyrazole derivatives with appropriate reagents (e.g., cyclopentylamine for substituent introduction) to form the imidazo[1,2-b]pyrazole core.
- Carboxamide Functionalization : Coupling the core with activated carbonyl reagents (e.g., CDI or HATU-mediated amidation) to introduce the carboxamide group at position 5.
- Purification : Use flash chromatography (normal or reverse-phase) with solvent gradients optimized for polar intermediates .
- Validation : Confirm regioselectivity via -NMR and -NMR to verify cyclopentyl and carboxamide positioning.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Elucidation : High-resolution mass spectrometry (HRMS) for molecular formula confirmation, complemented by 2D NMR (COSY, HSQC, HMBC) to resolve aromatic proton assignments and cyclopentyl group stereochemistry.
- Purity Assessment : HPLC with UV/Vis detection (λ = 254 nm) using C18 columns and acetonitrile/water mobile phases. Purity thresholds >95% are standard for biological testing .
- Thermal Stability : Differential scanning calorimetry (DSC) to identify decomposition points, ensuring stability during storage.
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing this compound?
- Methodological Answer :
- Reaction Path Prediction : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways for cyclization and amidation steps.
- Solvent Optimization : COSMO-RS simulations to predict solvent effects on reaction yields, prioritizing solvents like DMF or THF that stabilize intermediates.
- Machine Learning : Train models on existing imidazo[1,2-b]pyrazole synthesis data to predict optimal temperature, catalyst loading, and reaction time .
Q. How to resolve contradictions in reported biological activity data (e.g., kinase inhibition vs. antimicrobial effects)?
- Methodological Answer :
- Orthogonal Assays : Validate target engagement using surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) to confirm target modulation in vivo.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., cyclopentyl vs. aryl groups) to isolate contributions to specific biological activities. Cross-reference with databases like ChEMBL for analogous compounds .
- Off-Target Screening : Employ kinase profiling panels or phenotypic screening to identify secondary targets that may explain divergent results.
Q. What strategies address poor aqueous solubility during formulation for in vivo studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400 or cyclodextrin-based formulations to enhance solubility while maintaining biocompatibility.
- Prodrug Derivatization : Introduce ionizable groups (e.g., phosphate esters) at the carboxamide position, which hydrolyze in physiological conditions to release the active compound.
- Nanoparticle Encapsulation : Employ polylactic-co-glycolic acid (PLGA) nanoparticles to improve bioavailability and controlled release .
Q. How to control regioselectivity during functionalization of the imidazo[1,2-b]pyrazole core?
- Methodological Answer :
- Directing Groups : Install temporary groups (e.g., nitro or boronic esters) at specific positions to steer electrophilic substitution.
- Catalytic Strategies : Use palladium catalysts with ligands (e.g., XPhos) for Suzuki-Miyaura couplings at less reactive sites.
- Protection-Deprotection : Sequester reactive sites (e.g., amine groups) with tert-butoxycarbonyl (Boc) before introducing cyclopentyl or carboxamide moieties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
